4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide
Description
4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide is a chemical compound with a unique structure that makes it suitable for various applications in scientific research. This compound is known for its versatility and is used in fields such as drug development, organic synthesis, and biomedical studies.
Properties
IUPAC Name |
4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-13-10(16)6-2-3-7(12)8(4-6)14-9(15)5-11/h2-4H,5H2,1H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMQOZDFCFKHLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylamine to produce the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or sulfonation, can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted benzene derivatives .
Scientific Research Applications
4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide is widely used in scientific research due to its unique properties. Some of its applications include:
Drug Development: It serves as a precursor or intermediate in the synthesis of various pharmaceuticals.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules and as a building block for other chemical compounds.
Biomedical Studies: It is utilized in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. For example, it may act as an inhibitor of enzymes involved in metabolic processes or as a ligand for receptors in signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide stands out due to its specific structural features, such as the presence of both chloro and acetyl groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
